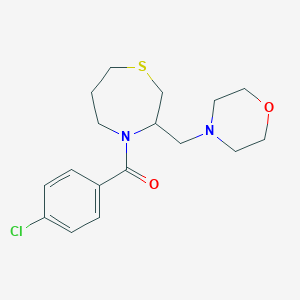

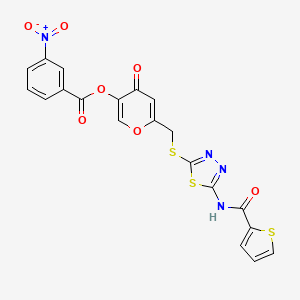

![molecular formula C15H12F2N4O4S B2810375 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034373-78-7](/img/structure/B2810375.png)

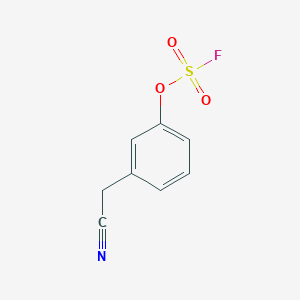

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are well known for their versatile biological activities such as anti-tumor , antibacterial , antifungal , anti-proliferative CDK2 inhibitor , adenosine kinase inhibitors , anticonvulsant agents , antipyretic , analgesic and CNS depressant activity .

Synthesis Analysis

The synthesis of these compounds often involves the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation . Another method involves conducting the reaction in water with 1.5 equivalents of potassium phosphate at 100 °C .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by spectral data and elemental analysis . The 13C NMR spectra exhibited characteristic signals in the δ = 161.0–163.0 and 192.0–195.0 ppm region associated with the carbonyl carbons of the amide and ketone moieties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the reaction of 2-amino-nicotinonitriles with carbonyls . The reaction conditions often involve the use of different bases such as trimethylamine, diisopropylethylamine, L-proline, potassium hydroxide, potassium carbonate, DAHP, cesium carbonate and potassium phosphate .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often confirmed by spectral data and elemental analysis . A characteristic resonance for all of these compounds in the 1H NMR spectra was a singlet at δ = 5.90–6.10 ppm assigned to the aliphatic methine proton .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis and chemical properties of pyrido[2,3-d]pyrimidine derivatives have been extensively studied. For instance, derivatives have been synthesized from thieno[2,3-d]pyrimidine and evaluated for their potential in nucleoside analogs and antimicrobial activities (El‐Barbary et al., 1995). Another study focused on the synthesis and antimicrobial activity of 1-aryl-2-vinyl-7-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-4-ones, highlighting the compound's potential for antibacterial applications (Zakharov et al., 1996).

Antitumor and Antiviral Activities

- Pyrido[2,3-d]pyrimidine derivatives have shown promising antitumor activities. The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrated significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential as a potent lipid-soluble inhibitor for cancer therapy (Grivsky et al., 1980). Additionally, compounds in this family have been evaluated for anti-HIV activity, with certain derivatives showing potential as anti-HIV agents (Brzozowski & Sa̧czewski, 2007).

Antimicrobial and Antibacterial Applications

- The antibacterial activity of pyrido[2,3-d]pyrimidin-4(1H)-ones has been researched, revealing that certain derivatives exhibit significant efficacy against Gram-positive and Gram-negative bacteria. This highlights their potential use in developing new antibacterial agents (Narayana et al., 2009).

Anticonvulsant Properties

- Pyrimidine derivatives have also been explored for their anticonvulsant activities. For example, the synthesis of 2-methylpyridinium/pyridinium 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olates demonstrated noticeable anticonvulsant activity even at low concentrations, indicating a potential new avenue for anticonvulsant drug development (Mangaiyarkarasi & Kalaivani, 2013).

Mecanismo De Acción

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . The compound’s interaction with PARP-1 results in the inhibition of the enzyme’s activity, thereby compromising the DNA repair mechanism of cancer cells .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit base excision repair (BER) components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, the compound disrupts this process, leading to genomic dysfunction and cell death .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes the compound potentially useful in the treatment of cancers where increased PARP-1 expression is observed .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . .

Direcciones Futuras

The development of new synthetic methodologies for the efficient construction of bioinspired targets constitutes a highly relevant and rapidly developing field in contemporary organic chemistry . The development of general and concise synthetic strategies that fill the chemical space with diverse heterocyclic structures is highly desirable .

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O4S/c16-10-4-1-5-11(17)12(10)26(24,25)19-7-8-21-14(22)9-3-2-6-18-13(9)20-15(21)23/h1-6,19H,7-8H2,(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOECWBSBYBRLIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

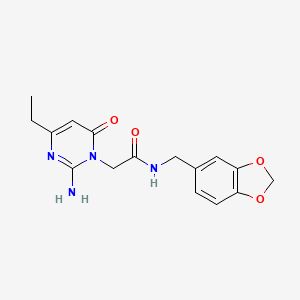

![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2810298.png)

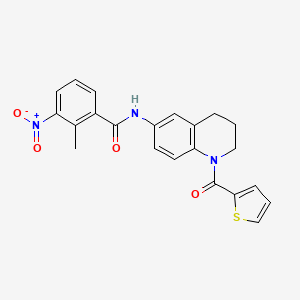

![3-(4-chlorobenzyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2810306.png)

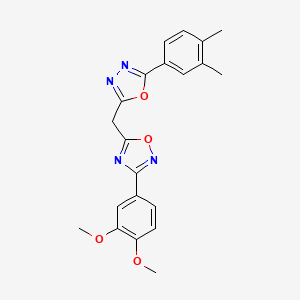

![2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid](/img/structure/B2810310.png)